N-[3-(decanoylamino)propyl]decanamide
Description
Properties
CAS No. |
5557-02-8 |
|---|---|
Molecular Formula |
C23H46N2O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
N-[3-(decanoylamino)propyl]decanamide |
InChI |
InChI=1S/C23H46N2O2/c1-3-5-7-9-11-13-15-18-22(26)24-20-17-21-25-23(27)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
SYDKRATUENSCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCC |
Origin of Product |
United States |
Contextualization Within Amide Chemistry and Lipid Like Molecules
N-[3-(decanoylamino)propyl]decanamide is a symmetrically substituted diamide (B1670390). Its structure is characterized by a central 1,3-diaminopropane (B46017) linker, with each nitrogen atom acylated by a decanoyl group, a ten-carbon saturated fatty acid chain. This places it firmly within the class of secondary amides, which are defined by a nitrogen atom bonded to one hydrogen and two carbon-containing groups. google.com
The presence of two long hydrocarbon tails imparts significant lipid-like character to the molecule. Lipids are a broad group of naturally occurring molecules that include fats, waxes, and sterols. nih.gov The dual decanoyl chains make this compound an amphiphilic molecule, possessing both hydrophobic (the alkyl chains) and hydrophilic (the amide linkages) regions. This structure is reminiscent of naturally occurring ceramides (B1148491), which are composed of sphingosine (B13886) linked to a fatty acid via an amide bond and are crucial components of eukaryotic cell membranes. wikipedia.org Ceramides and their analogues are known to be involved in a variety of cellular signaling pathways, including apoptosis and cell proliferation. wikipedia.orgnih.gov
The molecular architecture of this compound, with two polar head groups connected by a flexible linker and flanked by two hydrophobic tails, also allows it to be classified as a bolaamphiphile. Such molecules are known for their ability to self-assemble into various supramolecular structures, such as nanofibers, nanotubes, and gels, driven by non-covalent interactions like hydrogen bonding between the amide groups and van der Waals forces between the alkyl chains. nih.govrsc.org
Significance of Investigating N 3 Decanoylamino Propyl Decanamide
The scientific intrigue surrounding N-[3-(decanoylamino)propyl]decanamide stems from its potential applications, which can be inferred from its structural similarity to other well-studied compounds. The investigation into this molecule could yield significant insights in several areas of chemical and materials science.
As a ceramide analogue, this compound could be a valuable tool in biochemical and medical research. acs.orgnih.gov By mimicking the structure of natural ceramides (B1148491), it could potentially interact with biological membranes and ceramide-metabolizing enzymes, thereby influencing cellular processes. mdpi.com Studying such synthetic analogues helps in understanding the structure-activity relationships of bioactive lipids and could lead to the development of new therapeutic agents. nih.gov
Furthermore, its nature as a bolaamphiphile suggests a strong propensity for self-assembly. nih.gov The interplay between the hydrogen bonding of the amide groups and the hydrophobic interactions of the decanoyl chains could lead to the formation of stable, ordered supramolecular structures. acs.org These materials, often in the form of gels or liquid crystals, have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of nanomaterials. The length and flexibility of the 1,3-diaminopropane (B46017) linker are critical factors that would influence the packing and morphology of the resulting self-assembled structures. rsc.org
Current Gaps in the Academic Literature Pertaining to N 3 Decanoylamino Propyl Decanamide Research
Established and Novel Synthetic Routes for this compound
This compound, also known as N,N'-bis(decanoyl)-1,3-diaminopropane, is a symmetrical diamide (B1670390) synthesized through the formation of two amide linkages. The core of its synthesis involves the reaction between 1,3-diaminopropane and two equivalents of decanoic acid or an activated derivative thereof. Various methodologies, ranging from classical approaches to modern catalytic systems, can be employed to achieve this transformation, each with distinct advantages and limitations.
Strategies for Amide Bond Formation in this compound Synthesis
The construction of the amide bond is a cornerstone of organic synthesis, and numerous strategies have been developed for this purpose. unimi.itnih.gov For the synthesis of this compound, these methods primarily involve the acylation of the primary amino groups of 1,3-diaminopropane. wikipedia.orgchemicalbook.com
One of the most direct and traditional methods is the reaction of 1,3-diaminopropane with an activated form of decanoic acid, such as decanoyl chloride . This reaction is typically performed in the presence of a base, like triethylamine , to neutralize the hydrochloric acid byproduct. nih.gov This approach is often high-yielding due to the high reactivity of the acyl chloride.
Alternatively, and more commonly in modern synthesis due to milder conditions and broader functional group tolerance, is the direct coupling of decanoic acid with 1,3-diaminopropane using a coupling agent. ucl.ac.uk These reagents activate the carboxylic acid group, facilitating nucleophilic attack by the amine. Common classes of coupling agents include:
Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. analis.com.my
Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling agents that convert the carboxylic acid into an activated ester, leading to rapid amide bond formation with minimal side reactions. ucl.ac.uk
Emerging strategies focus on catalytic and more sustainable approaches. unimi.it Direct thermal amidation, which involves heating the carboxylic acid and amine at high temperatures to drive off water, is the most atom-economical method but is generally limited to simple, robust substrates. ucl.ac.uk Biocatalytic methods, using enzymes like lipases or engineered enzymes such as carboxylic acid reductases (CAR), offer a green alternative by facilitating amide bond formation under mild, aqueous conditions with high selectivity. nih.gov
Optimization of Reaction Conditions for this compound Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. When using coupling agents, the choice of solvent, temperature, stoichiometry, and reaction time are all critical factors. analis.com.my
Solvent : Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are typically employed to ensure the solubility of reactants and intermediates. ucl.ac.ukanalis.com.my
Temperature : Amide coupling reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial activation step and then allowed to warm to room temperature or gently heated to drive the reaction to completion. analis.com.my
Stoichiometry : The molar ratio of reactants is crucial. To achieve di-acylation, a slight excess of decanoic acid (e.g., 2.1-2.2 equivalents) and the coupling agent relative to one equivalent of 1,3-diaminopropane is often used to ensure the reaction goes to completion and consumes all of the starting diamine.
Additives : In some cases, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are used in conjunction with coupling agents to suppress side reactions and accelerate the rate of amidation. analis.com.my
The following table illustrates a hypothetical optimization study for the synthesis of this compound using EDC as the coupling agent.
| Entry | Coupling Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC (2.1) | DCM | 0 to RT | 12 | 85 |
| 2 | EDC (2.1) | THF | 0 to RT | 12 | 88 |
| 3 | EDC (2.1) / HOBt (2.1) | THF | 0 to RT | 12 | 92 |
| 4 | EDC (2.5) / HOBt (2.5) | THF | 0 to RT | 10 | 95 |
| 5 | EDC (2.5) / HOBt (2.5) | THF | RT | 10 | 91 |
Comparative Analysis of Synthetic Approaches to this compound
The selection of a synthetic route depends on factors such as scale, cost, desired purity, and environmental impact. Each primary method for synthesizing this compound presents a unique set of advantages and disadvantages.
| Synthetic Method | Reactants | Advantages | Disadvantages |
| Acyl Chloride | 1,3-Diaminopropane + Decanoyl Chloride | High reactivity, fast reaction rates, generally high yields. nih.gov | Acyl chloride is moisture-sensitive and corrosive; generates stoichiometric HCl waste. |
| Coupling Agent | 1,3-Diaminopropane + Decanoic Acid + EDC/HATU | Milder conditions, avoids handling acyl chlorides, high yields with minimal side products. ucl.ac.ukanalis.com.my | Coupling agents are often expensive; generates stoichiometric byproducts that require removal. ucl.ac.uk |
| Catalytic Direct Amidation | 1,3-Diaminopropane + Decanoic Acid | High atom economy (water is the only byproduct), environmentally friendly. ucl.ac.uk | Often requires high temperatures and specialized catalysts; may have lower yields or generality. |
| Enzymatic Synthesis | 1,3-Diaminopropane + Decanoic Acid | Extremely high selectivity, mild and environmentally benign conditions. nih.gov | Enzymes can be costly and have limited operational stability; may not be ideal for simple bulk synthesis. |
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of this compound
Following synthesis, the structural integrity and purity of this compound must be confirmed. This is achieved through a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For the symmetrical structure of this compound, a distinct set of signals is expected. Due to hindered rotation around the amide C-N bond, some signals, particularly those near the nitrogen, may appear broadened. reddit.com
Predicted ¹H NMR Signals:
A triplet corresponding to the six protons of the two terminal methyl (CH₃) groups of the decanoyl chains.
A large, broad multiplet for the 28 protons of the fourteen methylene (B1212753) groups ((CH₂)₇) in the aliphatic chains.
A triplet for the four protons of the methylene groups adjacent to the carbonyls (α-CH₂).
A multiplet (quartet or quintet) for the four protons of the methylene groups on the propyl linker adjacent to the amide nitrogens (N-CH₂).
A multiplet (quintet) for the two protons of the central methylene group of the propyl linker (N-CH₂-CH₂ -CH₂-N).
A broad triplet or singlet for the two equivalent amide protons (N-H), which would be exchangeable with D₂O.
Predicted ¹³C NMR Signals:
A downfield signal for the two equivalent amide carbonyl (C=O) carbons.
A series of signals in the aliphatic region for the carbons of the decanoyl chains.
Two distinct signals for the carbons of the propyl linker.
An upfield signal for the two equivalent terminal methyl (CH₃) carbons.
The following table provides predicted chemical shifts for the key nuclei in this compound.
| Assignment | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
| Amide C=O | - | ~173 |
| Amide N-H | ~6.0 - 7.5 (broad) | - |
| α-CH₂ (to C=O) | ~2.2 | ~36 |
| N-CH₂ (propyl) | ~3.2 | ~37 |
| Central CH₂ (propyl) | ~1.7 | ~29 |
| (CH₂)₇ | ~1.2 - 1.6 | ~22-32 |
| Terminal CH₃ | ~0.9 | ~14 |
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis. mdpi.com Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed.
The molecular formula for this compound is C₂₃H₄₆N₂O₂, with a calculated monoisotopic mass of 382.356 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 383.36. Adducts with sodium [M+Na]⁺ (m/z ≈ 405.34) or potassium [M+K]⁺ may also be present.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation. The amide bonds are common points of cleavage.
The table below lists some of the plausible fragments that could be observed in an MS/MS experiment.
| Predicted Fragment Ion | Structure / Loss | Predicted m/z |
| [M+H]⁺ | Protonated Parent Molecule | 383.4 |
| [M+H - C₉H₁₉]⁺ | Loss of a nonyl radical from alkyl chain | 256.2 |
| [M+H - C₁₀H₂₀O]⁺ | Loss of decanamide (B1670024) via rearrangement | 227.2 |
| [C₁₃H₂₈N₂O]⁺ | Cleavage of one amide bond (C-N) | 228.2 |
| [C₁₀H₂₂NO]⁺ | Decanoylaminopropyl fragment | 172.2 |
| [C₁₀H₂₀NO]⁺ | Decanoyl iminium ion | 170.2 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound
Specific experimental data detailing the infrared absorption bands and ultraviolet-visible absorption maxima for this compound are not available in the reviewed literature. While general characteristic peaks for amide and alkane functionalities can be predicted, empirical data is required for a scientifically accurate analysis.
Chromatographic Methods (HPLC, GC) for this compound Purity and Separation
Detailed High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods developed specifically for the analysis of this compound, including parameters such as column type, mobile phase composition, flow rate, and detection method, have not been reported in the available scientific literature. Consequently, data on retention times and methods for purity assessment and separation are not available.
Investigation of this compound's Bioactivity in In Vitro Systems
In vitro systems are crucial for the initial characterization of the biological effects of a novel compound. Such studies, performed on cells and isolated molecular components outside of a living organism, provide foundational knowledge about a substance's potential therapeutic or toxic properties.
Cell-Based Assays for this compound Activity Profiling
Cell-based assays are fundamental tools to assess the effect of a compound on cellular processes such as proliferation, viability, and cytotoxicity.
Current Findings: There is no publicly available scientific literature detailing the use of cell-based assays to profile the activity of this compound. Consequently, no data tables on its effects on different cell lines can be presented.
Enzyme Inhibition or Modulation Studies of this compound
Investigating a compound's ability to inhibit or modulate enzyme activity is a key step in understanding its mechanism of action.
Current Findings: No studies have been published that investigate the potential of this compound to inhibit or modulate the activity of any enzyme. Therefore, there is no data to report on its inhibitory constants (IC₅₀ or Kᵢ) or mechanisms of enzyme interaction.
Receptor Binding and Ligand-Target Interaction Analysis of this compound
Receptor binding assays determine whether a compound can interact with specific cellular receptors, which is often the initial step in a biological response.
Current Findings: There is no research available in the public domain that has examined the receptor binding profile of this compound. As a result, its affinity for any known receptors remains uncharacterized.
Elucidation of Cellular and Subcellular Pathways Modulated by this compound
Understanding how a compound affects cellular pathways provides deeper insight into its biological function and potential therapeutic applications.
Influence of this compound on Gene Expression and Protein Synthesis
Changes in gene expression and protein synthesis are fundamental cellular responses that can be altered by bioactive compounds.
Current Findings: There is no available data from gene expression arrays, qPCR, western blotting, or other relevant techniques to indicate any influence of this compound on these cellular processes.
Cellular Localization and Uptake Mechanisms of this compound
The cellular uptake of compounds can be broadly categorized into passive diffusion, facilitated diffusion, and active transport, with endocytic pathways such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis also playing a significant role for larger molecules or nanoparticles. The specific pathway utilized by a compound is determined by its physicochemical properties, including its size, charge, and lipophilicity.
Given the lipophilic nature of the two decanoyl chains in this compound, it is plausible to hypothesize that it may interact with the lipid bilayer of cell membranes. Such interactions are crucial for the cellular uptake and intracellular distribution of many lipid-like molecules. These interactions can influence membrane fluidity and the organization of membrane microdomains, such as lipid rafts. nih.gov Lipid rafts are specialized membrane domains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules. youtube.com Alterations in the composition and organization of lipid rafts can have profound effects on cellular signaling pathways. nih.govnih.gov
However, without direct experimental evidence, any discussion on the specific cellular localization and uptake mechanisms of this compound remains speculative. Future research, employing techniques such as fluorescent labeling of the compound and high-resolution microscopy, would be necessary to elucidate its precise intracellular fate. Such studies would be instrumental in determining whether the compound accumulates in specific organelles, such as the endoplasmic reticulum or mitochondria, and the specific endocytic or non-endocytic pathways involved in its cellular entry.
Due to the absence of specific research data, a data table detailing the cellular localization and uptake mechanisms of this compound cannot be constructed at this time.
Structure Activity Relationship Sar Studies of N 3 Decanoylamino Propyl Decanamide Analogues
Design and Synthesis of N-[3-(decanoylamino)propyl]decanamide Derivatives with Targeted Structural Modifications
The rational design of analogues of this compound involves systematic structural modifications to probe the chemical space around the parent molecule. The synthesis of these derivatives typically involves standard peptide coupling or acylation reactions, starting from a diamine precursor. For instance, the synthesis of symmetrical N,N'-diacyl-1,3-propanediamines can be achieved by reacting 1,3-diaminopropane (B46017) with the corresponding acyl chlorides or by the amidation of fatty methyl esters with the diamine. researchgate.net
The two decanoyl (C10) chains in this compound are significant determinants of its lipophilicity and potential for hydrophobic interactions with biological targets. SAR studies on analogous lipophilic compounds have consistently shown that the length and saturation of the acyl chains are critical for biological activity.
Research on other fatty acid amides has demonstrated that variations in acyl chain length can profoundly impact their biological effects. For example, in a series of antimicrobial lipopeptides, tuning the acyl chain length was found to be crucial for balancing antimicrobial potency and biocompatibility. nih.gov Specifically, an optimal chain length often exists for maximizing activity, with either shorter or longer chains leading to decreased efficacy. Studies on ceramides (B1148491), another class of lipid amides, have also shown that the acyl chain length influences membrane biophysical properties, which can, in turn, affect cellular signaling pathways. nih.gov
In the context of this compound analogues, a systematic variation of the acyl chain length would likely reveal a similar trend. It is hypothesized that shorter chains (e.g., octanoyl) or longer chains (e.g., lauroyl, myristoyl) would alter the molecule's ability to partition into lipid membranes or fit into the hydrophobic pockets of target proteins. The introduction of unsaturation or branching in the acyl chains would also be expected to modulate activity by altering the molecule's conformation and fluidity.
Table 1: Hypothetical SAR Data for Decanoyl Chain Modifications of this compound Analogues
| Compound ID | Acyl Chain Modification | Predicted Biological Activity Trend | Rationale |
| DPDA-C8 | Di-octanoyl | Potentially decreased | Reduced lipophilicity and hydrophobic interactions |
| DPDA-C10 | Di-decanoyl (Parent) | Reference activity | Optimal balance of lipophilicity and steric fit |
| DPDA-C12 | Di-lauroyl | Potentially increased or decreased | Increased lipophilicity may enhance membrane interaction or cause steric hindrance |
| DPDA-C14 | Di-myristoyl | Likely decreased | Excessive lipophilicity may lead to poor solubility and non-specific binding |
| DPDA-C10:1 | Di-decenoyl | Altered activity | Introduction of unsaturation affects chain conformation and flexibility |
This table is illustrative and based on general principles of SAR for lipophilic compounds.
Studies on bis-quaternary ammonium (B1175870) compounds (bisQACs) have shown that the length and flexibility of the linker are critical for their antimicrobial activity. mdpi.com An optimal linker length often favors enhanced binding to bacterial membranes and increased membrane permeabilization. Short linkers may induce molecular rigidity that hinders effective interaction, while excessively long linkers could lead to a loss of structural coherence.
For this compound analogues, extending the linker to a butyl or pentyl chain, or shortening it to an ethyl chain, would likely alter the distance between the two amide groups, thereby affecting the molecule's binding geometry. Introducing rigidity into the linker, for example, by incorporating a cyclic moiety or a double bond, could lock the molecule into a more defined conformation, which may either enhance or diminish its activity depending on the target's binding site topology.
Table 2: Hypothetical SAR Data for Propyl Linker Modifications of this compound Analogues
| Compound ID | Linker Modification | Predicted Biological Activity Trend | Rationale |
| DEDA-C10 | Ethyl linker | Potentially altered | Shorter linker changes spatial orientation of acyl chains |
| DPDA-C10 | Propyl linker (Parent) | Reference activity | Reference spatial orientation |
| DBDA-C10 | Butyl linker | Potentially altered | Longer linker increases distance between acyl chains |
| DCDA-C10 | Cyclopropyl linker | Potentially decreased | Increased rigidity may hinder optimal binding conformation |
This table is illustrative and based on general principles of SAR for linker modifications in bioactive molecules.
The amide nitrogen atoms in this compound are potential sites for hydrogen bonding and can be chemically modified through N-alkylation or N-arylation. Such modifications would eliminate the hydrogen bond donating capacity of the amide NH group and introduce steric bulk, which can probe the steric and electronic requirements of the target's binding site.
The synthesis of N-alkylated or N-arylated analogues can be achieved through various chemical methods. rsc.orgnih.gov SAR studies on other classes of compounds, such as N-alkylated cyclic diamines, have shown that the nature and size of the N-alkyl group can significantly influence biological activity. nih.gov
Introducing small alkyl groups, like methyl or ethyl, at one or both amide nitrogens of this compound would provide valuable information on the importance of the amide proton for activity. If a loss of activity is observed, it would suggest a crucial role for hydrogen bonding. Conversely, if activity is maintained or enhanced, it might indicate that the primary interaction is hydrophobic and that the introduced alkyl group contributes favorably to this interaction. The introduction of larger or aromatic groups would further probe the steric tolerance of the binding site.
Computational and Chemoinformatic Approaches to this compound SAR Analysis
Computational methods are invaluable tools for rationalizing and predicting the SAR of a series of compounds. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide detailed insights into the molecular interactions and physicochemical properties that govern biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogues, docking studies would require a known or homology-modeled three-dimensional structure of a relevant biological target. Potential targets could include enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH), or other proteins with hydrophobic binding pockets. nih.gov
Docking simulations could predict how modifications to the decanoyl chains, propyl linker, or amide nitrogens affect the binding affinity and orientation of the ligands within the active site. For instance, these simulations could reveal whether longer acyl chains can access deeper hydrophobic pockets or if N-alkylation introduces steric clashes with active site residues.
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-target complex over time. MD simulations can help to assess the stability of the binding interactions and identify key residues involved in maintaining the complex.
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for this compound analogues would be developed using a dataset of synthesized compounds with their experimentally determined biological activities.
A variety of molecular descriptors would be calculated for each analogue, including:
Lipophilic descriptors: such as logP, which would be highly relevant given the long aliphatic nature of the molecules.
Electronic descriptors: such as partial atomic charges and dipole moments, to quantify the electronic properties of the amide groups and any introduced substituents.
Steric descriptors: such as molecular weight, molar refractivity, and van der Waals volume, to account for the size and shape of the molecules.
Topological descriptors: which describe the connectivity of atoms within the molecule.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a QSAR model that correlates a combination of these descriptors with the observed biological activity. A robust and validated QSAR model could then be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts towards more potent compounds. The model could also provide a deeper understanding of the key physicochemical properties driving the activity of this class of molecules.
Pharmacophore Modeling for this compound and its Analogues
Due to the absence of specific structure-activity relationship (SAR) studies for this compound in the public domain, this section will explore the potential pharmacophore model of this compound by drawing parallels with structurally related molecules, such as ceramides and other fatty acid amides. The structural similarity of this compound to ceramides, a class of bioactive lipids, allows for the extrapolation of key pharmacophoric features that are likely essential for its biological activity.
Ceramides and their analogues are known to play significant roles in various cellular processes, and their SAR has been the subject of numerous studies. nih.govmdpi.comresearchgate.net These studies provide a foundation for proposing a hypothetical pharmacophore model for this compound. A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Based on the structure of this compound and SAR data from related fatty acid amides and ceramide analogues, a putative pharmacophore model would likely include the following key features:
Two Hydrophobic Acyl Chains: The two decanoyl (C10) chains are significant hydrophobic features. The length and saturation of these alkyl chains are critical for interactions with lipophilic pockets within target proteins or for partitioning into cellular membranes. SAR studies on ceramide analogues have consistently shown that the length of the fatty acid chains significantly influences biological activity. mdpi.com
Two Hydrogen Bond Donor/Acceptor Sites: The two amide linkages (-NH-C=O) provide crucial hydrogen bond donor (N-H) and acceptor (C=O) functionalities. These groups are pivotal for forming specific interactions with amino acid residues in the binding sites of target enzymes or receptors. The amide bond is a common feature in many biologically active molecules and is often a key component of their pharmacophore. researchgate.net
A Flexible Linker: The propyl chain connecting the two amide groups offers a degree of conformational flexibility. This flexibility allows the molecule to adopt an optimal conformation to fit into a binding site. The length and nature of this linker can influence the spatial orientation of the two acyl chains and amide groups, thereby affecting biological activity.
A visual representation of a hypothetical pharmacophore model for this compound is presented below, highlighting the key chemical features.
Table 1: Postulated Pharmacophoric Features of this compound
| Feature | Description | Potential Importance |
| Hydrophobic Region 1 | Decanoyl chain | Interaction with hydrophobic pockets in target proteins or insertion into lipid membranes. |
| Hydrophobic Region 2 | Decanoyl chain | Similar to Hydrophobic Region 1, contributing to overall lipophilicity and binding affinity. |
| Hydrogen Bond Donor 1 | Amide N-H | Formation of hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine). |
| Hydrogen Bond Acceptor 1 | Amide C=O | Formation of hydrogen bonds with amino acid residues (e.g., asparagine, glutamine, arginine). |
| Hydrogen Bond Donor 2 | Amide N-H | Similar to Hydrogen Bond Donor 1, allowing for multiple points of interaction. |
| Hydrogen Bond Acceptor 2 | Amide C=O | Similar to Hydrogen Bond Acceptor 1, enhancing binding specificity and affinity. |
| Flexible Linker | Propyl chain | Allows for conformational adjustments to optimize fit within a biological target. |
The development and validation of such a pharmacophore model would typically involve the synthesis and biological evaluation of a series of analogues of this compound. By systematically modifying each of the postulated pharmacophoric features (e.g., altering the length of the acyl chains, replacing the amide bonds, changing the linker length), researchers could elucidate the precise structural requirements for a desired biological activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and lead optimization.
While direct experimental data for this compound is lacking, the principles derived from studies on analogous lipid amides provide a strong basis for a hypothetical pharmacophore model. This model can serve as a valuable starting point for future investigations aimed at understanding the biological roles of this compound and for the rational design of novel, more potent analogues.
Metabolic Fate and Degradation Pathways of N 3 Decanoylamino Propyl Decanamide
Enzymatic Biotransformation of N-[3-(decanoylamino)propyl]decanamide
The enzymatic breakdown of this compound in biological systems has not been specifically documented. However, based on its chemical structure, which features two amide bonds, hydrolysis is the most probable metabolic pathway.
Identification of Metabolites of this compound
No studies have identified or quantified the metabolites of this compound. Hypothetically, enzymatic hydrolysis of the amide linkages would be the primary route of metabolism. This process would likely occur in a stepwise manner.
The initial hydrolysis of one amide bond would yield decanoic acid and N-(3-aminopropyl)decanamide. Subsequent hydrolysis of the remaining amide bond in N-(3-aminopropyl)decanamide would then produce another molecule of decanoic acid and 1,3-diaminopropane (B46017).
Table 1: Hypothetical Metabolites of this compound via Hydrolysis
| Parent Compound | Putative Intermediate Metabolite | Final Putative Metabolites |
| This compound | N-(3-aminopropyl)decanamide | Decanoic acid |
| 1,3-Diaminopropane |
It is important to reiterate that these are projected metabolites based on chemical principles, and their actual formation in a biological system has not been experimentally verified for this specific compound.
Enzymes Involved in this compound Metabolism
The specific enzymes responsible for the metabolism of this compound are unknown. However, a broad class of enzymes known as hydrolases, specifically amidases or proteases, would be capable of catalyzing the cleavage of its amide bonds. One well-studied enzyme, fatty acid amide hydrolase (FAAH), is known to hydrolyze a variety of fatty acid amides. It is plausible that FAAH or other similar hydrolases could act on this compound.
Non-Enzymatic and Environmental Degradation of this compound
Information regarding the degradation of this compound outside of biological systems is also lacking in the scientific literature. The following sections discuss potential degradation pathways based on the general chemistry of amides.
Hydrolytic Stability of this compound
There are no published studies on the hydrolytic stability of this compound under various pH and temperature conditions. Generally, amide bonds are relatively stable to hydrolysis, especially at neutral pH. However, under acidic or alkaline conditions, the rate of hydrolysis can be significantly increased, particularly with the input of heat. The stability would be influenced by factors such as pH, temperature, and the presence of catalysts.
Microbial Degradation of this compound in Various Media
There is no available data on the microbial degradation of this compound in soil, water, or other environmental media. It is conceivable that some microorganisms possess the necessary enzymes, such as amidases, to utilize this compound as a source of carbon and nitrogen. The long alkyl chains of the decanoyl groups could potentially be broken down through beta-oxidation by various bacteria and fungi. However, without experimental data, the biodegradability of this compound remains unknown.
Advanced Analytical Methods for N 3 Decanoylamino Propyl Decanamide in Complex Matrices
Sample Preparation Techniques for N-[3-(decanoylamino)propyl]decanamide Extraction and Enrichment
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate this compound from interfering matrix components and concentrate it to levels amenable to instrumental detection. The primary strategies employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). fishersci.ca
Solid-Phase Extraction (SPE) Methods for this compound
Solid-phase extraction is a powerful technique for sample cleanup and concentration, leveraging the compound's affinity for a solid sorbent. Given the non-polar nature of this compound, reversed-phase (RP) SPE is the most appropriate approach.
Sorbent Selection and Mechanism: Reversed-phase sorbents, such as C18 (octadecyl) or C8 (octyl) bonded silica, are ideal for retaining hydrophobic compounds like this compound from aqueous matrices. The primary retention mechanism is based on van der Waals forces between the long decanoyl chains of the analyte and the alkyl chains of the sorbent. Polymeric reversed-phase sorbents can also be used and may offer higher capacity and stability across a wider pH range. unibo.it
Methodological Steps: A typical RP-SPE procedure for extracting this compound involves four key steps:
Conditioning: The sorbent is first conditioned with a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile) to solvate the bonded alkyl chains, followed by equilibration with water or an aqueous buffer matching the sample's pH.
Loading: The sample, typically in an aqueous solution, is passed through the SPE cartridge. This compound is retained on the hydrophobic sorbent while more polar, water-soluble impurities pass through.
Washing: The cartridge is washed with a weak solvent mixture (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences that may have been weakly retained.
Elution: The target analyte is eluted from the sorbent using a strong, non-polar organic solvent, such as acetonitrile (B52724), methanol, or ethyl acetate. The choice of elution solvent is critical to ensure complete recovery of the highly retained analyte.
Table 1: Hypothetical Recovery Rates of this compound Using Different SPE Sorbents and Elution Solvents
| Sorbent Type | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| C18-bonded Silica | Acetonitrile | 92.5 | 4.8 |
| C18-bonded Silica | Ethyl Acetate | 95.2 | 4.1 |
| C8-bonded Silica | Acetonitrile | 88.7 | 5.3 |
| Polymeric RP | Acetonitrile | 94.1 | 3.9 |
| Polymeric RP | Dichloromethane (B109758) | 97.8 | 3.5 |
Liquid-Liquid Extraction (LLE) Optimization for this compound
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the non-polar this compound, LLE is highly effective for extraction from aqueous samples.
Solvent System Selection: The choice of an appropriate organic solvent is paramount for achieving high extraction efficiency. Solvents with low polarity are required to effectively partition the hydrophobic analyte out of the aqueous phase. Suitable solvents include hexane, ethyl acetate, dichloromethane, and methyl-tert-butyl ether (MTBE). The selection may also depend on the specific matrix to minimize the co-extraction of interfering substances. mdpi.com
Optimization of Extraction Conditions: To maximize recovery, several parameters must be optimized:
pH of the Aqueous Phase: Since this compound is a neutral compound with no readily ionizable groups, its partitioning is largely independent of pH. This simplifies the LLE procedure as pH adjustment is generally not required.
Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the extraction efficiency. The salt increases the polarity of the aqueous phase, thereby decreasing the solubility of the non-polar analyte and promoting its transfer into the organic phase. au.dk
Phase Volume Ratio and Emulsion Prevention: The ratio of organic solvent to aqueous sample volume should be optimized. While a larger volume of organic solvent can improve recovery, it may result in a more dilute extract. Vigorous mixing enhances extraction but can lead to the formation of emulsions, which complicates phase separation. Centrifugation is a common method to break emulsions if they form.
Table 2: Example of LLE Solvent Efficiency for this compound Extraction from an Aqueous Matrix
| Extraction Solvent | Partition Coefficient (Log P) | Extraction Efficiency (%) |
| Hexane | 3.5 | 93 |
| Ethyl Acetate | 0.7 | 85 |
| Dichloromethane | 1.25 | 96 |
| Diethyl Ether | 0.8 | 88 |
Chromatographic Separation and Detection of this compound
Following extraction and enrichment, chromatographic techniques are employed to separate this compound from any co-extracted compounds before its detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS is the premier analytical technique for quantifying trace levels of organic molecules in complex mixtures due to its exceptional sensitivity and selectivity. nih.gov
Chromatographic Conditions: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Column: A C18 or C8 analytical column is typically used, providing strong retention for the hydrophobic analyte.
Mobile Phase: A gradient elution is generally required, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and ramping up to a high concentration of organic solvent (e.g., acetonitrile or methanol). The formic acid aids in the protonation of the analyte for better ionization in the mass spectrometer. nih.gov
Flow Rate: Standard analytical flow rates (e.g., 0.2-0.5 mL/min) are employed to ensure sharp chromatographic peaks and efficient separation.
Mass Spectrometric Detection:
Ionization: Electrospray ionization (ESI) in positive ion mode is most suitable. Although the amide groups are neutral, protonation can occur, forming the [M+H]⁺ ion.
Quantification: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. In MRM, the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process minimizes matrix interference and allows for accurate quantification.
Table 3: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Positive |
| Precursor Ion ([M+H]⁺) | m/z 397.4 |
| Product Ion 1 (Quantifier) | m/z 227.2 |
| Product Ion 2 (Qualifier) | m/z 156.1 |
| Collision Energy | Optimized for specific instrument |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. nist.gov Due to the high molecular weight and low volatility of this compound, its direct analysis by GC-MS can be challenging and may require high inlet and oven temperatures, which risk thermal degradation. nih.gov
Derivatization: To improve volatility and thermal stability, derivatization may be necessary. The secondary amine protons of the amide groups could potentially be targeted, although this is not a common practice for amides. A more likely scenario is the analysis of the compound without derivatization if it shows sufficient thermal stability.
Analytical Conditions:
Injection: A hot, splitless injection would be used to transfer the maximum amount of analyte onto the column.
Column: A low-polarity, high-temperature-resistant capillary column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate.
Temperature Program: A temperature program starting at a moderate temperature and ramping up to a high final temperature (e.g., >300°C) would be required to elute the compound. nih.gov
Detection: Mass spectrometry detection with electron ionization (EI) would produce a characteristic fragmentation pattern that can be used for identification and quantification.
Developments in Capillary Electrophoresis for this compound Analysis
Capillary electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field. nih.gov For neutral compounds like this compound, conventional CE is not directly applicable. However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used.
MEKC for Neutral Compound Separation: In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the buffer at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov Separation occurs because of the differential partitioning of analytes into the micelles, which have their own electrophoretic mobility.
Due to its high hydrophobicity, this compound would strongly interact with the micelles, leading to long migration times. Optimization of surfactant type and concentration, as well as the addition of organic modifiers (e.g., acetonitrile) to the buffer, would be crucial for achieving successful separation. While feasible, the complexity of method development and potential sensitivity limitations often make LC-MS/MS a more practical choice for this type of analyte.
Preclinical in Vitro and in Vivo Research Models for N 3 Decanoylamino Propyl Decanamide
In Vitro Models for Preliminary Efficacy and Mechanistic Studies of N-[3-(decanoylamino)propyl]decanamide
There is no information available in the current body of scientific literature regarding the use of specific primary cell cultures or established cell lines to investigate the biological effects of this compound.
No published research has utilized organoid or other three-dimensional culture systems to model the effects of this compound on human or animal tissues.
Future Directions and Emerging Research Avenues for N 3 Decanoylamino Propyl Decanamide
Integration of N-[3-(decanoylamino)propyl]decanamide into Advanced Material Science and Biotechnology Applications
This compound, a symmetrical diamide (B1670390), holds significant, yet largely untapped, potential for integration into advanced material science and biotechnology. Its molecular architecture, characterized by two N-decanoyl chains linked by a propylenediamine spacer, suggests its classification as a Gemini surfactant. This class of surfactants is known for its unique self-assembly properties and superior performance compared to conventional single-chain surfactants. nih.gov
The future integration of this compound in material science is anticipated to leverage its amphiphilic nature. This could lead to the development of novel hydrogels, and nano- and micro-structured materials. The presence of two amide functionalities allows for the formation of extensive hydrogen-bonding networks, a key feature for creating stable, responsive materials. For instance, similar bis-amide compounds are explored for their ability to form supramolecular gels with applications in controlled release and tissue engineering.
In biotechnology, the surfactant properties of this compound are of primary interest. Gemini surfactants exhibit low critical micelle concentrations (CMC), making them efficient at forming micelles and vesicles. nih.gov These aggregates can serve as nanocarriers for drug delivery, enhancing the solubility and bioavailability of hydrophobic drugs. The biodegradability of amide-containing surfactants further enhances their appeal for biomedical applications. researchgate.net
Future research could focus on creating and characterizing self-assembled structures of this compound. The influence of the propyl spacer on the geometry and stability of the resulting micelles and vesicles is a key area for investigation. magtech.com.cn The interaction of these nanostructures with biological membranes is another critical research avenue that will determine their suitability for in vivo applications.
| Potential Application Area | Key Properties of this compound | Anticipated Research Focus |
| Advanced Materials | Self-assembly, Hydrogen bonding | Development of supramolecular gels and responsive materials. |
| Biotechnology | Low CMC, Micelle/vesicle formation | Design of nanocarriers for drug delivery and gene therapy. |
| Environmental Science | Biodegradability | Application in bioremediation and environmentally friendly formulations. |
Exploration of Novel Therapeutic and Biotechnological Potentials of this compound
The therapeutic potential of this compound remains a nascent field of study. However, the broader class of diamide and amidine-containing compounds has shown a wide range of biological activities, suggesting promising avenues for investigation. nih.govresearchgate.net The amide pharmacophore is a common feature in many therapeutic agents, and its presence in this compound warrants exploration of its bioactivity. researchgate.net
One potential therapeutic application lies in the area of antimicrobial agents. The structural similarity to certain antimicrobial peptides and lipids suggests that this compound could exhibit antibacterial or antifungal properties. Its surfactant nature might enable it to disrupt microbial cell membranes, a common mechanism of action for many antimicrobial agents.
Furthermore, diamide compounds have been investigated for their potential as cytotoxic agents against cancer cell lines. nih.gov Research into nicotinamide-based diamide derivatives has shown that some of these compounds exhibit inhibitory activities against lung cancer cells. nih.gov While the specific activity of this compound is unknown, its diamide structure makes it a candidate for screening in anticancer assays.
In biotechnology, beyond its role in drug delivery, this compound could be explored for its potential as a biopreservative or as a component in biocompatible coatings for medical devices. Its ability to form stable films and its potential antimicrobial properties would be advantageous in these applications.
| Therapeutic/Biotechnological Area | Rationale for Exploration | Potential Research Directions |
| Antimicrobial Agents | Structural similarity to antimicrobial lipids. | Screening against a panel of pathogenic bacteria and fungi. |
| Anticancer Agents | Precedent of cytotoxic activity in other diamide compounds. nih.gov | Evaluation of cytotoxic effects on various cancer cell lines. |
| Biomaterials | Film-forming and potential antimicrobial properties. | Development of biocompatible coatings and biopreservatives. |
Development of High-Throughput Screening Methodologies for this compound Analogues
The exploration of the full potential of this compound will be significantly accelerated by the development of high-throughput screening (HTS) methodologies for its analogues. HTS allows for the rapid assessment of large libraries of compounds, enabling the identification of molecules with desired properties. thermofisher.comku.edu
A key aspect of developing HTS for this compound analogues will be the creation of a diverse chemical library. This can be achieved through combinatorial chemistry, synthesizing a wide range of analogues by varying the length of the acyl chains and the nature of the spacer connecting the two amide groups.
The screening assays themselves will depend on the desired application. For material science applications, HTS methods could be developed to rapidly assess properties like gel formation, critical micelle concentration, and the ability to encapsulate hydrophobic molecules. For therapeutic applications, cell-based assays can be employed to screen for antimicrobial or cytotoxic activity. nih.gov
Modern HTS platforms often utilize automated liquid handling systems and sophisticated detection methods, such as fluorescence or luminescence, to process thousands of compounds per day. The data generated from these screens can then be used to build structure-activity relationships (SAR), guiding the design of more potent and selective analogues.
| Screening Objective | High-Throughput Screening Approach | Key Parameters to Measure |
| Material Properties | Plate-based assays with spectroscopic readouts. | Gelation time, critical micelle concentration, dye solubilization. |
| Antimicrobial Activity | Broth microdilution or agar (B569324) diffusion assays in multi-well plates. | Minimum inhibitory concentration (MIC). |
| Cytotoxic Activity | Cell viability assays (e.g., MTT, CellTiter-Glo) with cancer cell lines. | IC50 (half-maximal inhibitory concentration). |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
